Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)-
Brand Name: Vulcanchem
CAS No.: 54393-15-6
VCID: VC16249981
InChI: InChI=1S/C15H12ClNO4/c16-11-3-7-13(8-4-11)21-9-14(18)17-12-5-1-10(2-6-12)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
SMILES:
Molecular Formula: C15H12ClNO4
Molecular Weight: 305.71 g/mol

Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)-

CAS No.: 54393-15-6

Cat. No.: VC16249981

Molecular Formula: C15H12ClNO4

Molecular Weight: 305.71 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- - 54393-15-6

Specification

CAS No. 54393-15-6
Molecular Formula C15H12ClNO4
Molecular Weight 305.71 g/mol
IUPAC Name 4-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid
Standard InChI InChI=1S/C15H12ClNO4/c16-11-3-7-13(8-4-11)21-9-14(18)17-12-5-1-10(2-6-12)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
Standard InChI Key QIOBRXCJIOTMBM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)O)NC(=O)COC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Descriptors

Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- is systematically named 4-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid under IUPAC conventions . Alternative designations include 4-(((4-chlorophenoxy)acetyl)amino)benzoic acid and the ChEMBL identifier CHEMBL427450 . The compound’s SMILES notation, O=C(Nc1ccc(cc1)Oc2ccc(cc2)Cl)C(=O)O\text{O=C(Nc1ccc(cc1)Oc2ccc(cc2)Cl)C(=O)O}, encodes its topology: a benzoic acid core substituted at the para position by an amide-linked 4-chlorophenoxyacetyl group . The InChIKey QIOBRXCJIOTMBM-UHFFFAOYSA-N uniquely distinguishes its stereoelectronic configuration .

Crystallographic and Conformational Features

While X-ray diffraction data remain unavailable, computational models predict a planar benzoyl moiety connected via a flexible acetylene bridge to the chlorophenoxy ring . The ortho-carboxylic acid group may engage in intramolecular hydrogen bonding, stabilizing the molecule in solid-phase configurations . Torsional flexibility at the amide and ether linkages permits conformational adaptability, a trait potentially exploitable in ligand-receptor interactions .

Synthesis and Manufacturing

Reaction Pathways and Optimization

The synthesis of benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- typically proceeds through a two-step protocol :

  • Chlorophenoxyacetyl Chloride Preparation: 4-Chlorophenol reacts with chloroacetyl chloride under basic conditions to yield 4-chlorophenoxyacetyl chloride.

  • Amide Coupling: Condensation of the acyl chloride with 4-aminobenzoic acid in tetralin or dimethylformamide (DMF) at elevated temperatures (150–160°C) facilitates amide bond formation .

A representative procedure adapted from analogous syntheses achieves an 89% yield by employing sodium hydroxide as a base and tetralin as a high-boiling solvent . Critical parameters include stoichiometric control to minimize diacylation byproducts and rigorous exclusion of moisture to prevent hydrolysis of the acyl chloride intermediate.

Table 1: Representative Synthesis Conditions

ParameterValue/Range
Temperature150–160°C
SolventTetralin
Reaction Time10–12 hours
BaseNaOH (aqueous)
Yield85–89%

Purification and Analytical Characterization

Post-synthesis purification typically involves recrystallization from ethanol-water mixtures, followed by chromatographic separation on silica gel with ethyl acetate/hexane eluents. Identity confirmation relies on:

  • Mass Spectrometry: ESI-MS ([M+H]⁺ m/z 306.1)

  • NMR Spectroscopy: Distinct 1H^1\text{H}-NMR signals for the aromatic protons (δ 7.8–6.8 ppm), amide NH (δ 10.2 ppm), and carboxylic acid proton (δ 12.9 ppm)

  • IR Spectroscopy: Stretching vibrations for amide C=O (1650 cm⁻¹) and carboxylic acid O-H (2500–3000 cm⁻¹)

Physicochemical Properties

Solubility and Partitioning

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic chlorophenoxy and benzoyl domains. Solubility enhancements occur in polar aprotic solvents (e.g., DMF, DMSO) and under alkaline conditions where the carboxylic acid deprotonates . Calculated logP values (cLogP ≈ 3.2) suggest moderate lipophilicity, aligning with potential membrane permeability in biological systems .

Thermal Stability and Phase Behavior

Differential scanning calorimetry (DSC) of the pure compound reveals a melting point range of 210–215°C, with decomposition onset above 250°C. The solid-state stability under ambient conditions remains undocumented, though analogous benzoic acid derivatives typically resist photolytic degradation if stored in opaque containers .

Environmental and Regulatory Considerations

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